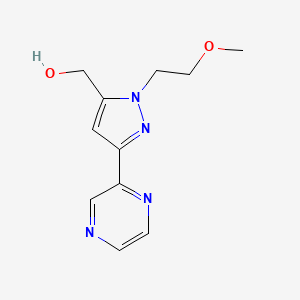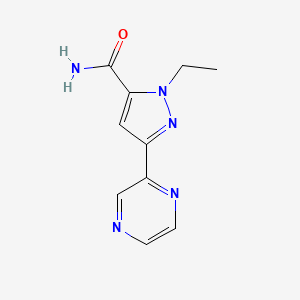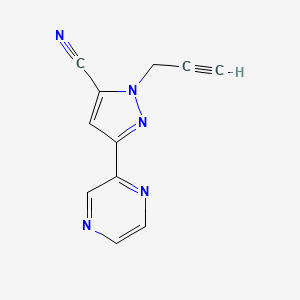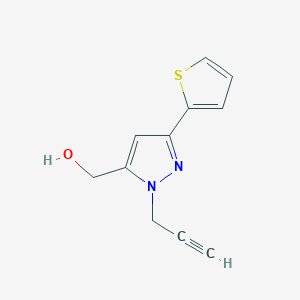
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine
Descripción general
Descripción
2-(5-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis Techniques : Various methods have been developed for the synthesis of pyrazole derivatives, including green, solvent-free approaches and microwave-assisted synthesis, highlighting advancements in efficient and environmentally friendly chemical synthesis techniques (Al-Matar et al., 2010), (Martins et al., 2006).
Novel Synthetic Pathways : Research has focused on developing new synthetic pathways for pyrazoles, incorporating different functionalized substituents, which are essential for creating compounds with potential applications in medicinal chemistry and materials science (Grotjahn et al., 2002).
Biological Activities
Antimicrobial Properties : Some studies have focused on the antimicrobial and antifungal activities of pyrazole derivatives, suggesting their potential use as therapeutic agents against various pathogens (Hassan, 2013), (Azab et al., 2013).
Antidiabetic Potential : The synthesis and evaluation of benzimidazole-pyrazoline hybrid molecules have been explored, with some compounds showing promising α-glucosidase inhibition activity, indicating potential applications in the treatment of diabetes (Ibraheem et al., 2020).
Chemical Properties and Applications
Ligand Synthesis for Coordination Chemistry : Research into the synthesis of pyrazoles with functionalized side chains aims at creating novel ligands for use in coordination chemistry, potentially impacting the development of new catalysts and metal-organic frameworks (Grotjahn et al., 2002).
Antioxidant Properties : The characterization and antioxidant properties of novel pyrazole derivatives have been studied, highlighting their potential in combating oxidative stress-related diseases (Naveen et al., 2021).
Propiedades
IUPAC Name |
2-[5-(chloromethyl)-1-ethylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-2-15-8(6-11)5-9(14-15)10-7-12-3-4-13-10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKFZWSOMKDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















